Optical Rotation Defines Anomeric and Stereochemical Identity
Methyl 2,3,4-triacetate-α-D-glucopyranoside exhibits a specific optical rotation of [α]²²/D +148° (c=1, DMSO) . In contrast, the benzoyl‑protected analog shows [α]²⁰/D +52.0 to +55.0° (c=1, CHCl₃) . The β‑anomer, methyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside, lacks a comparable high positive rotation [1]. This large rotational difference serves as a reliable fingerprint for confirming α‑anomeric purity and structural integrity during procurement and use.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | +148° (c=1, DMSO) |
| Comparator Or Baseline | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside: +52.0 to +55.0° (c=1, CHCl₃) |
| Quantified Difference | Approximately 3‑fold higher positive rotation |
| Conditions | Polarimetry; target in DMSO, comparator in CHCl₃ |
Why This Matters
A 3‑fold higher specific rotation provides a unique quality‑control metric for confirming α‑anomeric purity, critical for stereoselective synthesis.
- [1] Grokipedia. Vicianose entry (mention of β‑anomer optical rotation). View Source
